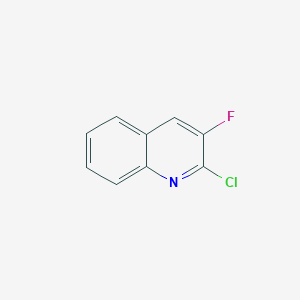

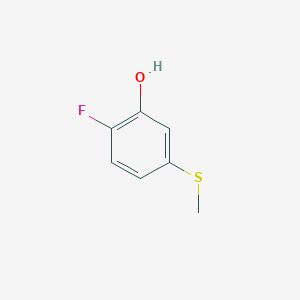

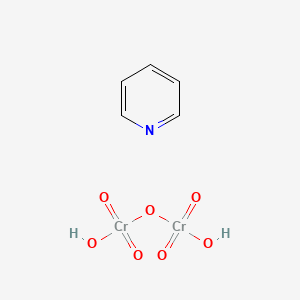

![molecular formula C6H12ClN3O B3225038 [2-(5-乙基-1,2,4-恶二唑-3-基)乙基]胺盐酸盐 CAS No. 1244059-31-1](/img/structure/B3225038.png)

[2-(5-乙基-1,2,4-恶二唑-3-基)乙基]胺盐酸盐

描述

“[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . This type of compound has been synthesized by several research groups as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including “[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride”, often involves the reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids .Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles, including “[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride”, is characterized by a five-membered heterocyclic ring with an oxygen and two nitrogen atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazoles, including “[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride”, often involve annulation reactions, followed by desulfurization/intramolecular rearrangement . These reactions can yield a wide range of compounds with diverse functionalities .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazoles, including “[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride”, are influenced by the presence of the two carbon atoms, which allows two substituents in the oxadiazole ring . The positions of these substituents cause differences in their properties due to variation in the electronic environment .科学研究应用

神经保护应用

研究表明,与“[2-(5-乙基-1,2,4-恶二唑-3-基)乙基]胺盐酸盐”类似的化合物具有神经保护特性。例如,AMPA受体联合非竞争性拮抗剂和电压门控Na+通道阻滞剂(可能与该化合物具有结构相似性)已在神经元过度兴奋的动物模型(如癫痫或脑缺血)中显示出显着保护作用 (Weiser 等人,2001)。

抗寄生虫和抗菌活性

与目标化合物具有核心结构的 1,2,4-恶二唑衍生物已显示出对小鼠中的曼氏血吸虫具有中等抗寄生虫活性。这表明在治疗寄生虫感染中具有潜在应用 (Soliman 等人,1984)。

心脏和血管应用

某些 1,2,4-恶二唑衍生物已被研究其对心脏功能和心肌代谢的影响,表明在心血管治疗中的潜在用途。这些研究侧重于化合物对冠状动脉血管舒张和对心脏的直接抑制作用 (Sakanashi 等人,1978)。

抗癌和抗肿瘤应用

1,2,4-恶二唑的结构基序也因其抗癌和抗肿瘤活性而被探索。对各种衍生物的研究已显示出对不同类型癌细胞有希望的结果,表明这些化合物在肿瘤学中的潜力 (Dunsford 等人,1984)。

代谢性疾病应用

一些研究调查了 1,2,4-恶二唑衍生物的降血糖作用,表明在治疗糖尿病等代谢性疾病中具有潜在应用 (Girges,1994)。

认知和精神应用

具有 1,2,4-恶二唑结构的衍生物已被探索其对认知和精神状况的影响。这些化合物已显示出增强认知功能的潜力,并可能在治疗痴呆和抑郁症等疾病中得到应用 (Moser 等人,2002)。

作用机制

While the specific mechanism of action for “[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride” is not mentioned in the search results, 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy, agents for treatment age-related diseases, antimicrobials, novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists, and Sirtuin 2 inhibitors .

未来方向

The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . In addition to medicinal applications, these heterocycles have been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides . Therefore, “[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride” and similar compounds may have a wide range of potential applications in the future.

属性

IUPAC Name |

2-(5-ethyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O.ClH/c1-2-6-8-5(3-4-7)9-10-6;/h2-4,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJBRXVFIGCXRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679072 | |

| Record name | 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1244059-31-1, 946667-66-9 | |

| Record name | 1,2,4-Oxadiazole-3-ethanamine, 5-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1244059-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]ethanamine](/img/structure/B3224957.png)

![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2(1H)-one](/img/structure/B3225044.png)